molecular formula C10H15Cl2N3 B1396487 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride CAS No. 1332531-52-8

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B1396487
CAS No.: 1332531-52-8
M. Wt: 248.15 g/mol
InChI Key: UFWBOCWXVAMUHB-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been noted for their potential in the development of covalent inhibitors , indicating that they may interact with their targets through covalent bonding.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been noted for their potential in the development of covalent inhibitors , suggesting that they may affect pathways involving their target proteins.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have demonstrated good inhibitory activities against certain enzymes , suggesting that they may exert their effects by inhibiting these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine with propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-2-8(11)9-7-13-6-4-3-5-10(13)12-9;;/h3-8H,2,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWBOCWXVAMUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CC=CC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
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1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride

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